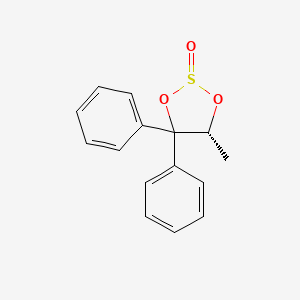
Trans-5-Methyl-4,4-diphenyl-1,3,2-dioxathiolane 2-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trans-5-Methyl-4,4-diphenyl-1,3,2-dioxathiolane 2-oxide is a chemical compound known for its unique structure and properties. It is a cyclic sulfite ester with the molecular formula C15H14O3S and a molecular weight of 274.33 g/mol . This compound is often used in organic synthesis and has applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Trans-5-Methyl-4,4-diphenyl-1,3,2-dioxathiolane 2-oxide can be synthesized through the reaction of 1,1-diphenyl-1,2-propanediol with thionyl chloride, followed by cyclization with sulfur dioxide . The reaction typically occurs under mild conditions, with the use of an inert solvent such as dichloromethane. The reaction mixture is stirred at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Trans-5-Methyl-4,4-diphenyl-1,3,2-dioxathiolane 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it back to the corresponding diol.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: 1,1-Diphenyl-1,2-propanediol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Trans-5-Methyl-4,4-diphenyl-1,3,2-dioxathiolane 2-oxide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of chiral sulfoxides and other sulfur-containing compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active molecules.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of Trans-5-Methyl-4,4-diphenyl-1,3,2-dioxathiolane 2-oxide involves its ability to undergo nucleophilic substitution and oxidation-reduction reactions. These reactions allow it to interact with various molecular targets, including enzymes and other proteins. The compound’s unique structure enables it to form stable intermediates, which can modulate biological pathways and exert specific effects .
Comparación Con Compuestos Similares
Similar Compounds
1,3,2-Dioxathiolane, 2-oxide: A simpler analog with similar reactivity but lacking the methyl and diphenyl groups.
4,5-Diphenyl-imidazol-1,2,3-triazole: Another compound with diphenyl groups, used in different applications such as enzyme inhibition.
Thiazoles: Compounds with a sulfur and nitrogen heterocycle, exhibiting diverse biological activities.
Uniqueness
Trans-5-Methyl-4,4-diphenyl-1,3,2-dioxathiolane 2-oxide is unique due to its specific cyclic sulfite structure and the presence of both methyl and diphenyl groups. These structural features confer distinct reactivity and stability, making it valuable in various synthetic and research applications.
Propiedades
Fórmula molecular |
C15H14O3S |
|---|---|
Peso molecular |
274.3 g/mol |
Nombre IUPAC |
(5R)-5-methyl-4,4-diphenyl-1,3,2-dioxathiolane 2-oxide |
InChI |
InChI=1S/C15H14O3S/c1-12-15(18-19(16)17-12,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12H,1H3/t12-,19?/m1/s1 |
Clave InChI |
ACONWRLGPDTDKX-ISGGMURCSA-N |
SMILES isomérico |
C[C@@H]1C(OS(=O)O1)(C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canónico |
CC1C(OS(=O)O1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


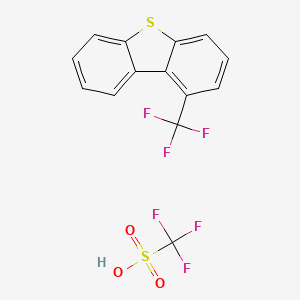
![N-(14-Hydroxy-3,6,9,12-tetraoxatetradecyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B12818662.png)
![1-ethyl-5-methoxy-1H-benzo[d]imidazol-2-amine](/img/structure/B12818663.png)

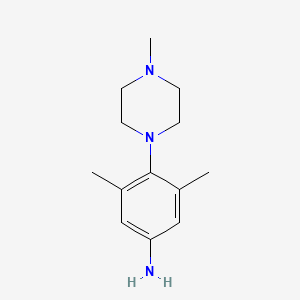
![5-((Aminooxy)methyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B12818702.png)
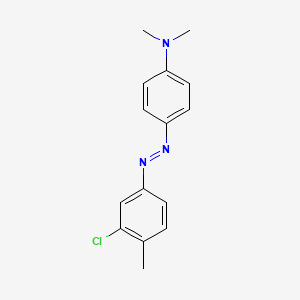
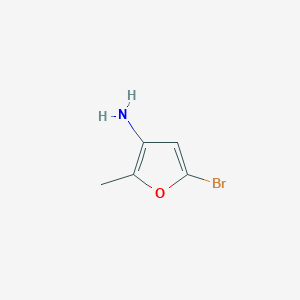
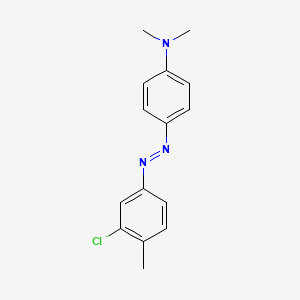
![2-(1H-Benzo[d]imidazol-2-yl)-2-(hydroxyimino)acetaldehyde](/img/structure/B12818719.png)

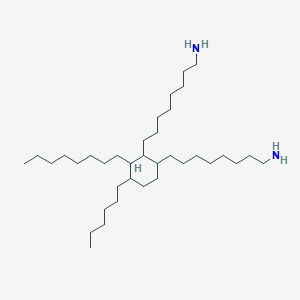

![N-(4,5-Dimethyl-1H-benzo[d]imidazol-2-yl)cyanamide](/img/structure/B12818742.png)
